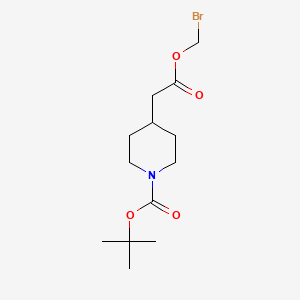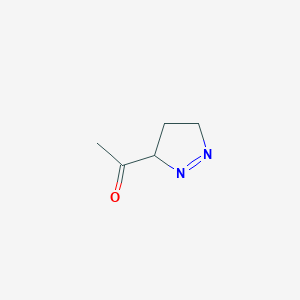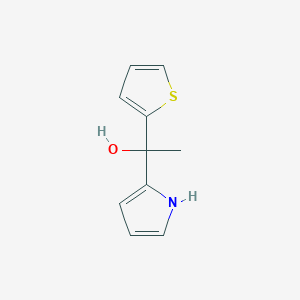
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is an organic compound that features both pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol typically involves the reaction of pyrrole and thiophene derivatives under specific conditions. One common method might include the use of Grignard reagents or organolithium compounds to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Utilizing halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrrol-2-yl)-1-phenylethanol
- 1-(Thiophen-2-yl)-1-phenylethanol
- 1-(1H-Pyrrol-2-yl)-1-(furan-2-yl)ethanol
Uniqueness
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C10H11NOS/c1-10(12,8-4-2-6-11-8)9-5-3-7-13-9/h2-7,11-12H,1H3 |
InChI Key |
OPJPREMPGKAPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


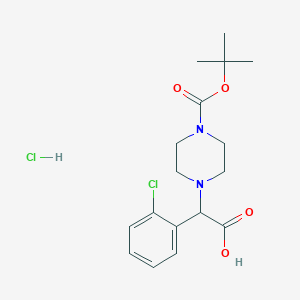
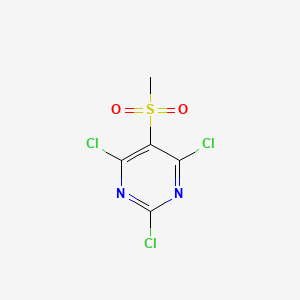
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)


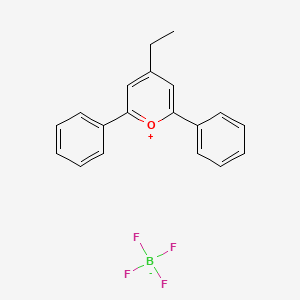
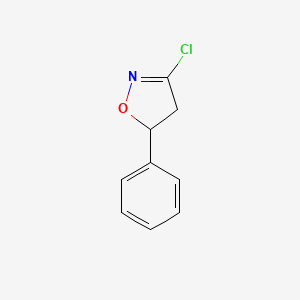
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)

